3-Methylpentane-2,4-dione, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-2,4-dione, monosodium salt is an organic compound with the molecular formula C6H9O2.Na. It is a sodium salt derivative of 3-methylpentane-2,4-dione, commonly known as 3-methyl-2,4-pentanedione. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylpentane-2,4-dione, monosodium salt can be synthesized through the reaction of 3-methylpentane-2,4-dione with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the diketone to form the monosodium salt. The reaction conditions generally involve:
Temperature: Room temperature
Solvent: Water or an aqueous solution
Reagents: 3-methylpentane-2,4-dione and sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient mixing capabilities
Purification: Filtration and crystallization to obtain the pure monosodium salt
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure product purity
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpentane-2,4-dione, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols.
Substitution: The monosodium salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-2,4-dione, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 3-methylpentane-2,4-dione, monosodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in:
Aldol Reactions: Forming carbon-carbon bonds
Michael Additions: Adding to α,β-unsaturated carbonyl compounds
Condensation Reactions: Forming larger molecules through the elimination of small molecules like water
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione: A similar diketone but without the methyl group at the third position.
3-Ethylpentane-2,4-dione: An ethyl-substituted analogue of 3-methylpentane-2,4-dione.
Acetylacetone: A common name for 2,4-pentanedione, widely used in organic synthesis.
Uniqueness
3-Methylpentane-2,4-dione, monosodium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogues. The presence of the sodium ion enhances its solubility in water and makes it a versatile reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
34916-51-3 |
---|---|
Molekularformel |
C6H9NaO2 |
Molekulargewicht |
136.12 g/mol |
IUPAC-Name |
sodium;(E)-3-methyl-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C6H10O2.Na/c1-4(5(2)7)6(3)8;/h7H,1-3H3;/q;+1/p-1/b5-4+; |
InChI-Schlüssel |
HAZHOLRCZVGNLH-FXRZFVDSSA-M |
Isomerische SMILES |
C/C(=C(/C)\[O-])/C(=O)C.[Na+] |
Kanonische SMILES |
CC(=C(C)[O-])C(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.